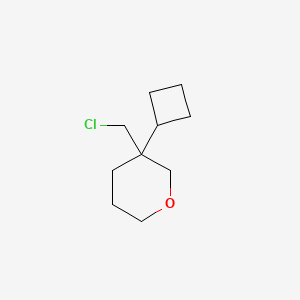

3-(Chloromethyl)-3-cyclobutyloxane

Description

3-(Chloromethyl)-3-cyclobutyloxane is a halogenated cyclic ether featuring a chloromethyl group and a cyclobutyl substituent on an oxane (tetrahydropyran) ring. The oxane ring provides stability compared to smaller cyclic ethers, while the cyclobutyl group introduces ring strain, which may influence its reactivity and physical properties .

Properties

Molecular Formula |

C10H17ClO |

|---|---|

Molecular Weight |

188.69 g/mol |

IUPAC Name |

3-(chloromethyl)-3-cyclobutyloxane |

InChI |

InChI=1S/C10H17ClO/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h9H,1-8H2 |

InChI Key |

QNRYXSYKBSDAHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCCOC2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-cyclobutyloxane typically involves the chloromethylation of cyclobutanone. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require an acidic environment and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-3-cyclobutyloxane may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclobutyloxane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide, potassium hydroxide, or primary amines. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution: Products include various substituted cyclobutyl derivatives.

Oxidation: Products include cyclobutanone derivatives and other oxidized forms.

Reduction: Products include cyclobutylmethanol and related compounds.

Scientific Research Applications

3-(Chloromethyl)-3-cyclobutyloxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclobutyloxane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(Chloromethyl)-3-cyclobutyloxane with key analogs from the evidence:

Key Observations:

- Chloromethyl Group Reactivity : Compounds like the thiazole-based ureas and the hypothetical target share a chloromethyl group, which is prone to nucleophilic substitution. However, steric hindrance from the cyclobutyl group in the target compound may reduce reactivity compared to less hindered analogs.

- Ring Systems : The oxane ring in the target compound offers greater stability than cyclohexene or thiazole systems but less strain than cyclobutane.

- Molecular Weight : The target’s higher molecular weight (~160.64) compared to 3-Chlorocyclohexene (116.59) and 3-Chlorobenzaldehyde (140.57) suggests differences in volatility and solubility.

Biological Activity

3-(Chloromethyl)-3-cyclobutyloxane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(Chloromethyl)-3-cyclobutyloxane features a cyclobutane ring with a chloromethyl group attached. This configuration is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-(Chloromethyl)-3-cyclobutyloxane can be attributed to its ability to undergo metabolic activation. Similar compounds, such as those containing chloroethyl groups, have been shown to produce reactive metabolites that can interact with cellular macromolecules, leading to various biological effects.

Metabolic Activation

Research indicates that compounds with chloroalkyl substituents are often metabolized by liver microsomes, resulting in the formation of reactive species. For instance, studies have demonstrated that related compounds are oxidized at the chloroethyl site, yielding mutagenic agents such as chloroacetaldehyde . This suggests that 3-(Chloromethyl)-3-cyclobutyloxane may also undergo similar metabolic pathways, potentially leading to biological activity through DNA alkylation.

Anticancer Properties

The anticancer potential of 3-(Chloromethyl)-3-cyclobutyloxane has been explored in various studies. The presence of the chloromethyl group is hypothesized to enhance its reactivity towards nucleophiles in cancer cells, promoting cell death through apoptosis or necrosis.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of cyclobutane derivatives indicate a broad spectrum of activity against bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Research Findings : A study on cyclobutane derivatives revealed promising results against Gram-positive and Gram-negative bacteria, suggesting that 3-(Chloromethyl)-3-cyclobutyloxane could exhibit similar antimicrobial properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.